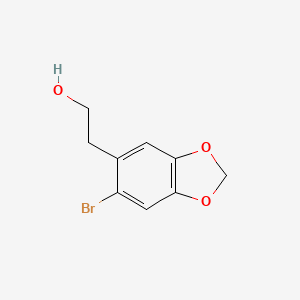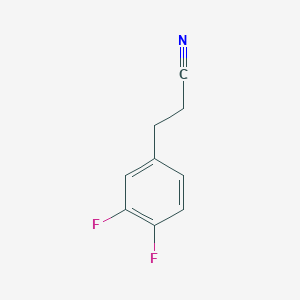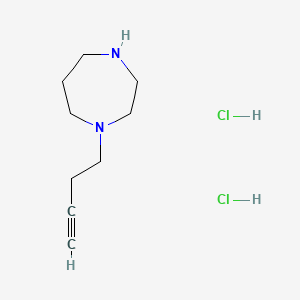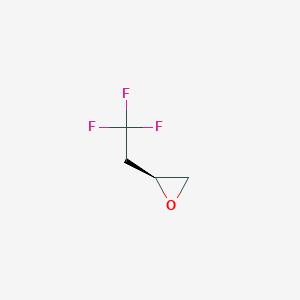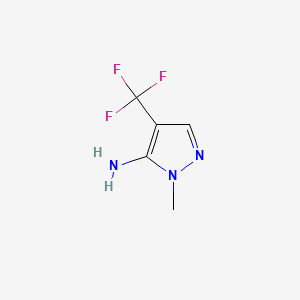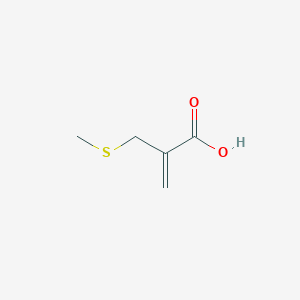
2-((Methylthio)methyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Methylthio)methyl)acrylic acid is an organic compound with the molecular formula C₅H₈O₂S It features a carboxylic acid group and a methylthio group attached to an acrylic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-((Methylthio)methyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of methylthiomethyl chloride with acrylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride is replaced by the acrylic acid moiety.
Another method involves the addition of methylthiol to propargyl alcohol, followed by oxidation to form the desired acrylic acid derivative. This method typically requires a catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity. Common industrial practices include the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Methylthio)methyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acrylic acid moiety can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acrylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Methylthio)methyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins.
Wirkmechanismus
The mechanism by which 2-((Methylthio)methyl)acrylic acid exerts its effects depends on its chemical structure. The carboxylic acid group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The methylthio group can undergo oxidation and reduction reactions, altering the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-((Methylthio)methyl)acrylic acid can be compared with other similar compounds, such as:
Methacrylic acid: Similar in structure but lacks the methylthio group, making it less reactive in certain chemical reactions.
Acrylic acid: Lacks both the methylthio and methyl groups, resulting in different reactivity and applications.
2-Mercaptoacrylic acid: Contains a thiol group instead of a methylthio group, leading to different oxidation and reduction behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C5H8O2S |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
2-(methylsulfanylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2S/c1-4(3-8-2)5(6)7/h1,3H2,2H3,(H,6,7) |
InChI-Schlüssel |
WYQMKWAHWMHFQY-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


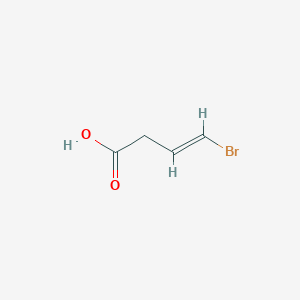
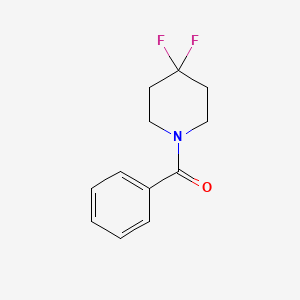
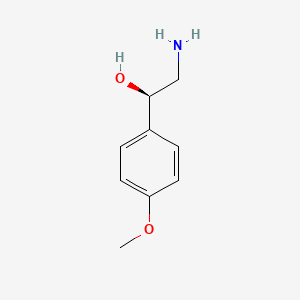

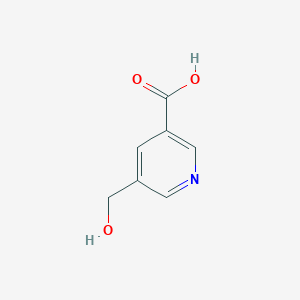
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


